5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group. This compound also contains an oxadiazole ring, which is known for its diverse biological activities. The presence of a methoxyphenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated thiophene is then coupled with the oxadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular processes. The methoxyphenyl group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide
- 5-bromo-N-(4-methoxybenzyl)picolinamide
- 5-bromo-4-formyl-2-methoxyphenyl acetate
Uniqueness
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both the oxadiazole and thiophene rings, which confer distinct chemical and biological properties. The combination of these rings with a methoxyphenyl group enhances its potential for diverse applications in research and industry.
Biological Activity
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C14H10BrN3O3S
- Molecular Weight : 380.22 g/mol
- CAS Number : 865286-57-3
Biological Activity Overview
The biological activity of this compound is primarily attributed to the oxadiazole and thiophene components, which have been linked to various pharmacological effects. Research indicates that derivatives of oxadiazole exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
Anticancer Activity
Studies have shown that compounds containing the oxadiazole group can exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 2.76 |
CaCo-2 (Colon Adenocarcinoma) | 9.27 |
RXF 486 (Renal Cancer) | 1.143 |
These results indicate a promising selectivity and potency against specific cancer types, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.30 |
Pseudomonas aeruginosa | 0.20 |
The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the interaction with specific molecular targets such as enzymes or receptors plays a crucial role in its activity.
- Enzyme Inhibition : The oxadiazole moiety may interact with various enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may modulate receptor activity linked to inflammation and cancer cell proliferation.
Case Studies
Recent research has highlighted the effectiveness of this compound in various preclinical models:
- In Vivo Studies : In animal models of cancer, administration of the compound resulted in reduced tumor growth compared to control groups.
- Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce side effects.
Properties
IUPAC Name |
5-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-8(3-5-9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPPOKRESPIWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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